molecular formula C20H22N4O4 B11560502 N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazino]carbonyl}phenyl)hexanamide

N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazino]carbonyl}phenyl)hexanamide

Cat. No.: B11560502
M. Wt: 382.4 g/mol
InChI Key: QLIXPHNMNJLWDA-KGENOOAVSA-N
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Description

N-(4-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran, often in the presence of a catalytic amount of acid or base . The reaction conditions, including temperature and reaction time, can vary depending on the specific reactants and desired yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst for reduction reactions. Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl rings .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEXANAMIDE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group .

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

4-(hexanoylamino)-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C20H22N4O4/c1-2-3-4-5-19(25)22-17-10-8-16(9-11-17)20(26)23-21-14-15-6-12-18(13-7-15)24(27)28/h6-14H,2-5H2,1H3,(H,22,25)(H,23,26)/b21-14+

InChI Key

QLIXPHNMNJLWDA-KGENOOAVSA-N

Isomeric SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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